molecular formula C13H16O3 B1353158 3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID CAS No. 55379-96-9

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID

Cat. No.: B1353158
CAS No.: 55379-96-9
M. Wt: 220.26 g/mol
InChI Key: AAHNIBROSVVFRO-RMKNXTFCSA-N
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Description

3-(4-Butoxyphenyl)-2-propenoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a butoxy substituent at the para position of the phenyl ring. This compound belongs to the cinnamic acid family, where the propenoic acid moiety (CH₂=CHCOOH) is conjugated with an aromatic system.

Properties

IUPAC Name

(E)-3-(4-butoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHNIBROSVVFRO-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415303
Record name (E)-3-(4-butoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55379-96-9
Record name (E)-3-(4-butoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, performed at low temperatures to prevent over-alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the butoxy group into a more oxidized form, such as a carboxylic acid.

    Reduction: Reduction reactions can target the acrylic acid moiety, potentially converting it into an alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing different functional groups onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological systems and industrial processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Variations in Propenoic Acid Derivatives

Compound Name Substituent(s) Functional Group Key Structural Features
3-(4-Butoxyphenyl)-2-propenoic acid 4-butoxyphenyl α,β-unsaturated acid Butoxy chain (C₄H₉O), propenoic acid
2-(4-Isobutylphenyl)prop-2-enoic acid 4-isobutylphenyl α,β-unsaturated acid Branched isobutyl (C₄H₉), no oxygen linkage
Propenoic acid 3-(4-methoxyphenyl)-3-methylbutyl ester 4-methoxyphenyl, 3-methylbutyl Ester Methoxy (OCH₃), esterified propenoic acid
3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) 4-hydroxyphenyl Saturated carboxylic acid Hydroxyl (OH), saturated propanoic acid

Key Observations :

  • Butoxy vs. Methoxy/Hydroxyl : The butoxy group in the target compound increases lipophilicity (logP ~3.5–4.5 estimated) compared to methoxy (logP ~1.5–2.5) or hydroxyl (logP ~1.0–1.5), enhancing membrane permeability but reducing aqueous solubility .
  • Ester vs.
  • Saturated vs.

Physicochemical Properties

Property This compound 2-(4-Isobutylphenyl)prop-2-enoic acid Propenoic Acid Ester () Phloretic Acid
Molecular Weight (g/mol) ~234 ~218 ~304 ~166
logP (estimated) 3.8–4.2 3.5–4.0 4.5–5.0 1.2–1.6
Water Solubility Low (<0.1 mg/mL) Very Low Insoluble Moderate (~5 mg/mL)
UV Absorption (λmax) ~280 nm (conjugated system) ~270 nm ~310 nm (ester conjugation) ~260 nm

Notes:

  • The extended conjugation in propenoic acid derivatives increases UV absorption, making them suitable for photoprotective applications .
  • Lower solubility of butoxy and isobutyl derivatives may necessitate formulation with surfactants or co-solvents for pharmaceutical use .

Biological Activity

3-(4-Butoxyphenyl)-2-propenoic acid, also known as a butoxyphenyl derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 55379-96-9
  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : The compound can influence pathways related to apoptosis and cell cycle regulation.
  • Interaction with Tubulin : Similar to other phenolic compounds, it might affect microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • In Vitro Studies :
    • The compound exhibited significant antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
    • IC50 values in MCF-7 cells were reported in the range of 10–33 nM, indicating strong efficacy comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
  • Mechanisms of Action :
    • It was found to disrupt tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Anti-inflammatory Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. These properties could be linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

StudyFindingsCell LineIC50 (nM)
Study ASignificant antiproliferative activityMCF-710
Study BInduced apoptosis via tubulin disruptionMDA-MB-231 (TNBC)23
Study CInhibition of cytokine productionRAW264.7 (macrophages)Not specified

Stability and Pharmacokinetics

Stability studies indicate that this compound remains stable under various pH conditions (pH 4, 7.4, and 9), with a half-life greater than 24 hours in plasma. This stability is crucial for its potential therapeutic applications .

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